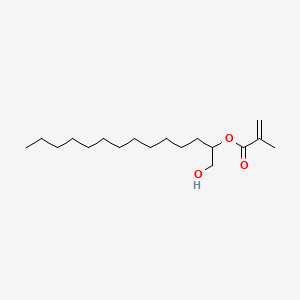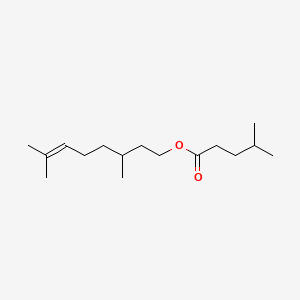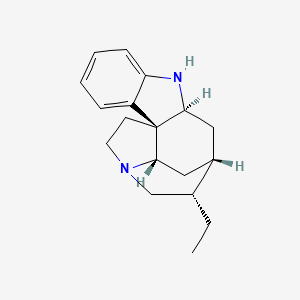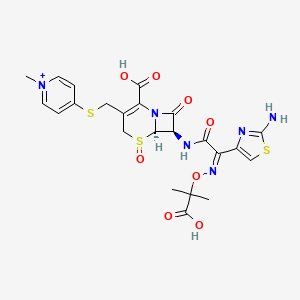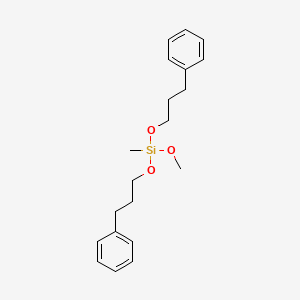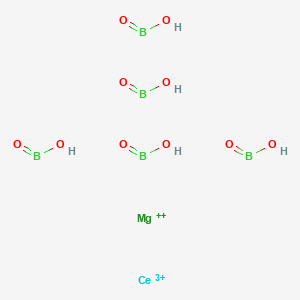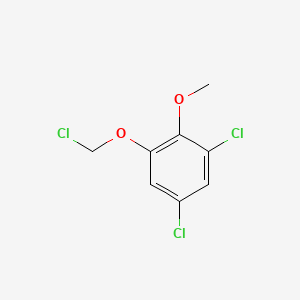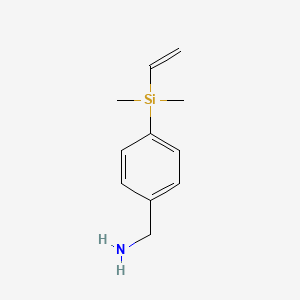
p-(Dimethylvinylsilyl)benzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(Dimethylvinylsilyl)benzylamine: is an organic compound with the molecular formula C11H17NSi . It is characterized by the presence of a benzylamine group attached to a dimethylvinylsilyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-(Dimethylvinylsilyl)benzylamine typically involves the reaction of benzylamine with a dimethylvinylsilyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen halide by-product. The reaction can be represented as follows:
Benzylamine+Dimethylvinylsilyl halide→this compound+Hydrogen halide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: p-(Dimethylvinylsilyl)benzylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (Cl2, Br2) or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, p-(Dimethylvinylsilyl)benzylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine: While specific biological applications of this compound are not well-documented, compounds with similar structures are often explored for their potential biological activity. Research may focus on its interactions with biological molecules and potential therapeutic uses.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of p-(Dimethylvinylsilyl)benzylamine involves its interaction with various molecular targets. The dimethylvinylsilyl group can participate in reactions that modify the electronic properties of the benzylamine moiety, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets would depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Benzylamine: A simpler analog without the silyl group, used in various chemical syntheses.
Dimethylvinylsilyl compounds: Compounds with similar silyl groups but different functional groups attached to the silicon atom.
Uniqueness: p-(Dimethylvinylsilyl)benzylamine is unique due to the presence of both the benzylamine and dimethylvinylsilyl groups. This combination imparts distinct chemical properties, making it useful in specific synthetic applications where both functionalities are required .
Eigenschaften
CAS-Nummer |
72144-41-3 |
|---|---|
Molekularformel |
C11H17NSi |
Molekulargewicht |
191.34 g/mol |
IUPAC-Name |
[4-[ethenyl(dimethyl)silyl]phenyl]methanamine |
InChI |
InChI=1S/C11H17NSi/c1-4-13(2,3)11-7-5-10(9-12)6-8-11/h4-8H,1,9,12H2,2-3H3 |
InChI-Schlüssel |
ZHLFFTNRFIWPCC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C=C)C1=CC=C(C=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



